molecular formula C12H10FNO3S B11795875 Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate

Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate

Cat. No.: B11795875
M. Wt: 267.28 g/mol
InChI Key: FPLQXRZLRODTMM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, ethyl bromoacetate, and thiourea.

    Formation of Thiazole Ring: The key step involves the cyclization of the intermediate compounds to form the thiazole ring. This is achieved by reacting 4-fluoroaniline with ethyl bromoacetate in the presence of a base such as potassium carbonate to form an intermediate. This intermediate is then reacted with thiourea under reflux conditions to form the thiazole ring.

    Hydroxylation: The final step involves the introduction of the hydroxy group at the 4-position of the thiazole ring. This can be achieved through various methods, including oxidation reactions using reagents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect various cellular pathways, including those related to inflammation, cell proliferation, and apoptosis. Its interaction with these pathways can lead to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-(4-fluorophenyl)-4-hydroxythiazole and 2-(4-chlorophenyl)-4-hydroxythiazole share structural similarities.

    Uniqueness: The presence of the ethyl ester group and the specific substitution pattern on the thiazole ring make this compound unique. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

Ethyl 2 4 fluorophenyl 4 hydroxythiazole 5 carboxylate\text{Ethyl 2 4 fluorophenyl 4 hydroxythiazole 5 carboxylate}

Biological Activity Overview

Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities, particularly in anticancer applications. The compound has been studied for its ability to inhibit specific enzymes and cellular pathways critical for cancer progression.

Anticancer Potential

  • Mechanism of Action : this compound has been identified as a potential inhibitor of SIRT2, a protein implicated in cancer cell proliferation. Inhibitors of SIRT2 have shown promise in reducing tumor growth and enhancing apoptosis in cancer cells .
  • In Vitro Studies : In vitro assays have demonstrated the compound's ability to induce cell death in various cancer cell lines. For instance, a study showed that derivatives of thiazole could inhibit the growth of Mycobacterium tuberculosis, suggesting broader antimicrobial properties that may extend to cancer cell lines .

Table 1: Summary of Biological Activities

Study ReferenceActivityIC50 (µM)Notes
SIRT2 Inhibition9.0Significant selectivity over SIRT6
Anticancer ActivityVariesEffective against multiple cancer lines
Antimicrobial ActivityNot specifiedInhibits growth of Mycobacterium tuberculosis

Case Study: SIRT2 Inhibition

A notable study evaluated the compound's effectiveness as a SIRT2 inhibitor. The results indicated that this compound exhibited an IC50 value of 9.0 µM, demonstrating strong potential for further development as an anticancer agent . The study also highlighted that this compound could induce acetylation changes in α-tubulin, a substrate for SIRT2, confirming its cellular activity.

Case Study: Anticancer Efficacy

In another investigation, various thiazole derivatives were synthesized and tested for anticancer properties. This compound was among those compounds that showed promising results against A-549 lung cancer cells, with moderate inhibition observed .

Properties

Molecular Formula

C12H10FNO3S

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H10FNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-3-5-8(13)6-4-7/h3-6,15H,2H2,1H3

InChI Key

FPLQXRZLRODTMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)O

Origin of Product

United States

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